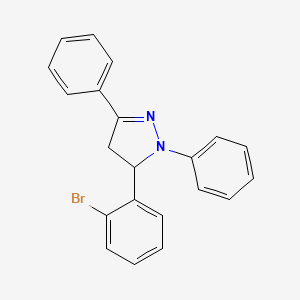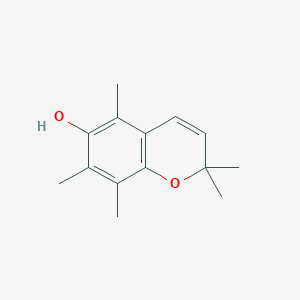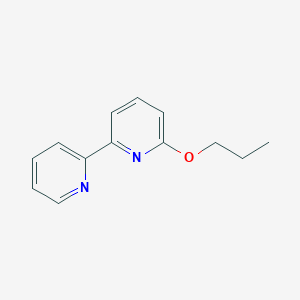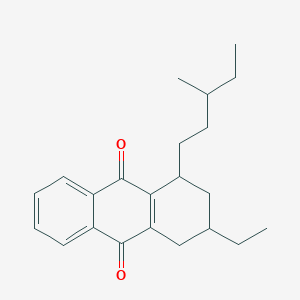
3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione is a complex organic compound characterized by its unique structure, which includes a tetrahydroanthracene core with various substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Tetrahydroanthracene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of Substituents: The ethyl and methylpentyl groups are introduced through alkylation reactions, often using reagents like alkyl halides in the presence of strong bases.
Oxidation and Reduction Steps: These steps are crucial for achieving the desired oxidation state of the anthracene core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to more reduced forms, potentially altering its chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups.
科学研究应用
3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.
DNA Intercalation: Potential to intercalate into DNA, affecting gene expression and replication.
相似化合物的比较
Similar Compounds
Anthracene Derivatives: Compounds like 9,10-anthraquinone share a similar core structure.
Tetrahydroanthracene Compounds: Other tetrahydroanthracene derivatives with different substituents.
Uniqueness
3-Ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of an ethyl group and a methylpentyl group on the tetrahydroanthracene core sets it apart from other similar compounds.
属性
CAS 编号 |
52769-06-9 |
|---|---|
分子式 |
C22H28O2 |
分子量 |
324.5 g/mol |
IUPAC 名称 |
3-ethyl-1-(3-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C22H28O2/c1-4-14(3)10-11-16-12-15(5-2)13-19-20(16)22(24)18-9-7-6-8-17(18)21(19)23/h6-9,14-16H,4-5,10-13H2,1-3H3 |
InChI 键 |
UQDDSCPSBUBRDJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1CC(C2=C(C1)C(=O)C3=CC=CC=C3C2=O)CCC(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



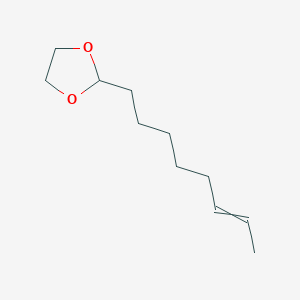

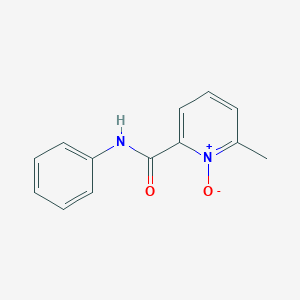
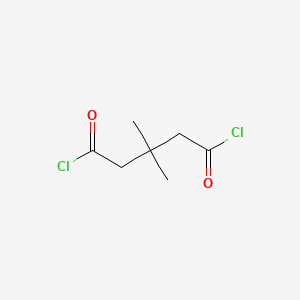
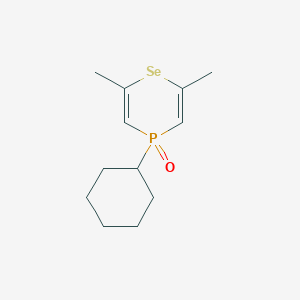
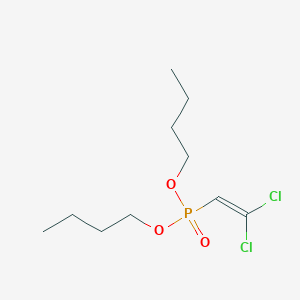
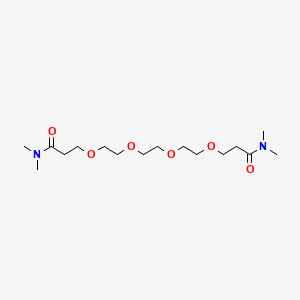
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)
silane](/img/structure/B14634006.png)
